molecular formula C8H6BrNS B12581204 4-Bromo-2-isothiocyanato-1-methylbenzene CAS No. 597545-18-1

4-Bromo-2-isothiocyanato-1-methylbenzene

Cat. No.: B12581204
CAS No.: 597545-18-1
M. Wt: 228.11 g/mol
InChI Key: HNSJTLHUJVEKDQ-UHFFFAOYSA-N
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Description

4-Bromo-2-isothiocyanato-1-methylbenzene is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.109 g/mol . It is also known by other names such as 2-bromo-5-isothiocyanatotoluene . This compound is characterized by the presence of a bromine atom, an isothiocyanate group, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isothiocyanato-1-methylbenzene typically involves the reaction of 4-bromo-2-methylphenylamine with thiophosgene. The reaction is carried out in an inert atmosphere, often using nitrogen gas to prevent oxidation . The reaction conditions include maintaining a low temperature to control the reactivity of thiophosgene and ensure the selective formation of the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isothiocyanato-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as primary amines or alcohols are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products include thiourea derivatives and other addition products depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-isothiocyanato-1-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isothiocyanato-1-methylbenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-isothiocyanato-1-methylbenzene is unique due to the specific positioning of the bromine, isothiocyanate, and methyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

597545-18-1

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-2-isothiocyanato-1-methylbenzene

InChI

InChI=1S/C8H6BrNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3

InChI Key

HNSJTLHUJVEKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N=C=S

Origin of Product

United States

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